Wistin
Wistin
Wistin belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Wistin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, wistin is primarily located in the cytoplasm. Outside of the human body, wistin can be found in alfalfa and pulses. This makes wistin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
19046-26-5
VCID:
VC21039566
InChI:
InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1
SMILES:
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula:
C23H24O10
Molecular Weight:
460.4 g/mol
Wistin
CAS No.: 19046-26-5
Cat. No.: VC21039566
Molecular Formula: C23H24O10
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Wistin belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Wistin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, wistin is primarily located in the cytoplasm. Outside of the human body, wistin can be found in alfalfa and pulses. This makes wistin a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 19046-26-5 |
| Molecular Formula | C23H24O10 |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
| Standard InChI Key | YLYJXNTZVUEFJZ-DODNOZFWSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
| Melting Point | 209-210°C |
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